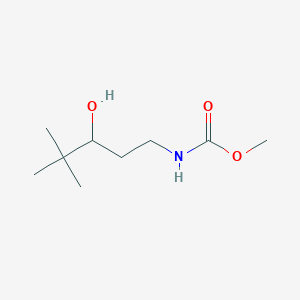
Carbamato de metilo (3-hidroxi-4,4-dimetilpentilo)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate, also known by its IUPAC name N-(3-hydroxy-4,4-dimethylpentyl)-N-methylcarbamic acid, is a chemical compound with the molecular formula C11H23NO3. This compound belongs to the class of carbamates, which are widely used in various fields such as agriculture, medicine, and organic synthesis.
Aplicaciones Científicas De Investigación
methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its role in drug design and medicinal chemistry.
Industry: Utilized in the production of pesticides, fungicides, and herbicides.
Mecanismo De Acción
Target of Action
Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate, also known by its IUPAC name N-(3-hydroxy-4,4-dimethylpentyl)-N-methylcarbamic acid, is a carbamate compound. Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions . The primary targets of this compound are likely to be amines in biochemical systems.
Mode of Action
The compound interacts with its targets (amines) by forming a carbamate linkage . This linkage serves as a protective group for the amine, preventing it from undergoing unwanted reactions during a synthesis process . The carbamate can be removed under certain conditions, such as exposure to strong acid or heat .
Biochemical Pathways
They protect amines from reacting prematurely or inappropriately during the synthesis process .
Result of Action
The primary result of the action of Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate is the protection of amines during synthesis processes . By forming a carbamate linkage with amines, the compound prevents these amines from undergoing unwanted reactions . This can be particularly useful in the synthesis of complex molecules, such as peptides .
Action Environment
The action, efficacy, and stability of Methyl (3-hydroxy-4,4-dimethylpentyl)carbamate can be influenced by various environmental factors. For instance, the presence of strong acids or heat can lead to the removal of the carbamate protecting group . Additionally, the compound’s stability and reactivity can be affected by factors such as pH, temperature, and the presence of other reactive species.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamates can be achieved through several methods. One common approach involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times . Another method involves the use of silicon tetramethoxide (Si(OMe)4) as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
Industrial Production Methods
Industrial production of carbamates often involves the reaction of amines with carbonylimidazolide in water, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . This method does not require an inert atmosphere, and the products can be obtained in high purity by filtration.
Análisis De Reacciones Químicas
Types of Reactions
methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other carbamates such as:
- Ethyl carbamate
- Phenyl carbamate
- Butyl carbamate
Uniqueness
methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate is unique due to its specific molecular structure, which includes a hydroxy group and two methyl groups on the pentyl chain. This structure imparts distinct chemical and biological properties compared to other carbamates.
Propiedades
IUPAC Name |
methyl N-(3-hydroxy-4,4-dimethylpentyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-9(2,3)7(11)5-6-10-8(12)13-4/h7,11H,5-6H2,1-4H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIGIQLDTDHLDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
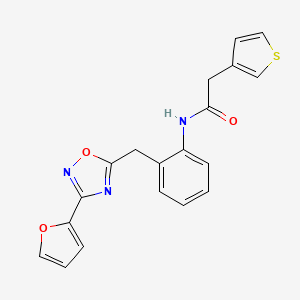
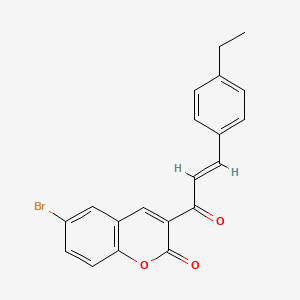
![2-[4-[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol](/img/structure/B2417052.png)
![N-[(2-Methoxy-1,3-dihydroinden-2-yl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2417053.png)
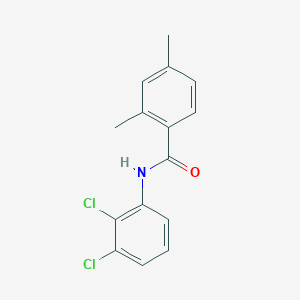
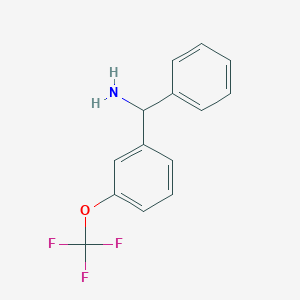
![2-{2-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-3-(nitromethyl)cyclopentan-1-one](/img/structure/B2417061.png)
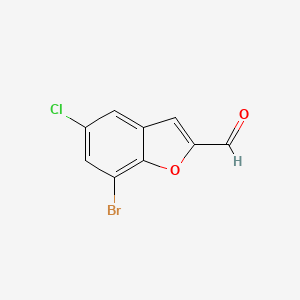
![N-(4-ethylphenyl)-2-[[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2417065.png)
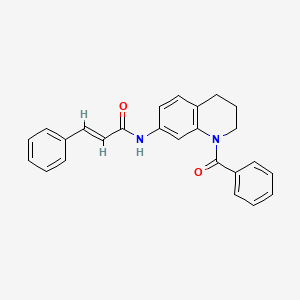
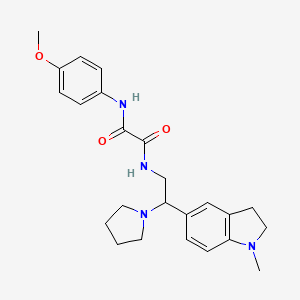
![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2417070.png)
![1-(4-chlorophenyl)-2-{[5-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2417072.png)

